molecular formula C16H11N3O4 B5647038 (4Z)-4-{[(3-NITROPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-4-{[(3-NITROPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B5647038
M. Wt: 309.28 g/mol
InChI Key: QVIXOTDIYLSPDB-UHFFFAOYSA-N
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Description

(4Z)-4-{[(3-NITROPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[(3-NITROPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of an appropriate aldehyde with an amino acid derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or nitrophenyl groups.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, oxazolone derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, compounds like (4Z)-4-{[(3-NITROPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group could be involved in redox reactions, while the oxazolone ring might interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[(3-NITROPHENYL)AMINO]METHYLIDENE}-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

What sets (4Z)-4-{[(3-NITROPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE apart is its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-[(3-nitrophenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c20-16-14(18-15(23-16)11-5-2-1-3-6-11)10-17-12-7-4-8-13(9-12)19(21)22/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIXOTDIYLSPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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